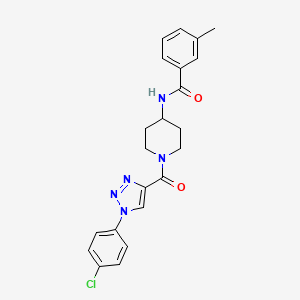
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1H-1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Prostacyclin (PGI2) Agonists
Prostacyclin (PGI2) is an endogenous molecule generated in vascular endothelial cells. It plays a crucial role in inhibiting platelet adhesion, aggregation, and vasoconstriction. However, the direct therapeutic application of PGI2 is limited due to its chemical instability. Researchers have explored novel IP (PGI2 receptor) agonists that mimic PGI2’s effects without its drawbacksN-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide has been identified as a potent and selective IP agonist, displaying a long duration of action .
Antiproliferative Activity in Cancer Research
Derivatives of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide have been evaluated for their antiproliferative effects against various human cell lines. These studies suggest potential applications in cancer research, particularly as agents that inhibit cell proliferation.
Electrochemical Oxidation
Research on the electrochemical oxidation of piperidin-4-ones related to this compound highlights their potential in synthetic chemistry applications. The ability to undergo electrochemical transformations makes them valuable tools for designing new molecules and functional materials.
Heterocyclic Chemistry
The triazole moiety in this compound contributes to its unique properties. Researchers explore its reactivity and potential applications in heterocyclic chemistry. Triazoles are versatile building blocks for drug discovery and materials science .
Drug Design and Optimization
Given its structural features, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide may serve as a scaffold for designing new drugs. Medicinal chemists can modify specific regions to enhance pharmacokinetic properties, selectivity, and efficacy .
Synthetic Methodology
The synthesis of this compound involves several key steps, including nucleophilic ring-opening and selective O-alkylation. Researchers interested in synthetic methodology can study these reactions and potentially apply similar strategies to other molecules .
Safety And Hazards
特性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZMZZAKMDGFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

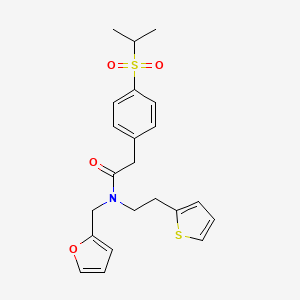
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide](/img/structure/B2758934.png)
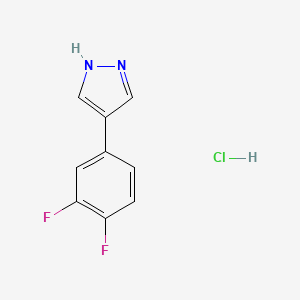
![Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2758936.png)

![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)

![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)
![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)
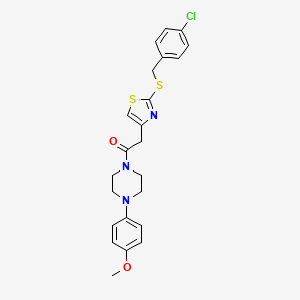
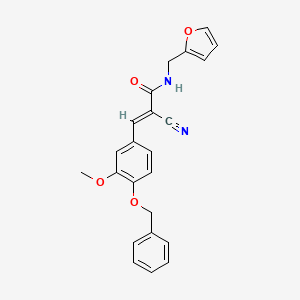
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)
